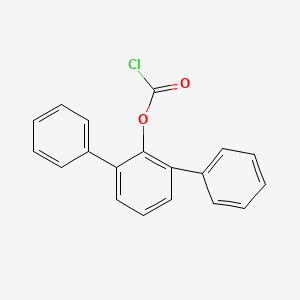
(2,6-Diphenylphenyl) carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diphenylphenyl) carbonochloridate is an organic compound with the molecular formula C20H15ClO2. It is a derivative of carbonochloridic acid, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diphenylphenyl) carbonochloridate typically involves the reaction of 2,6-diphenylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Diphenylphenol+Phosgene→(2,6-Diphenylphenyl) carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-Diphenylphenyl) carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diphenylphenol and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Products: 2,6-Diphenylphenol and hydrochloric acid.
Scientific Research Applications
(2,6-Diphenylphenyl) carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds, particularly in the formation of ester and amide linkages.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Diphenylphenyl) carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of substituted products. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbonochloridate
- Benzyl carbonochloridate
- 2,4-Diphenylphenyl carbonochloridate
Uniqueness
(2,6-Diphenylphenyl) carbonochloridate is unique due to the presence of two phenyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity. This makes it distinct from other carbonochloridates, which may have different substituents and reactivity profiles.
Properties
CAS No. |
917897-83-7 |
|---|---|
Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(2,6-diphenylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H |
InChI Key |
XKZUPTSWSNYGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















